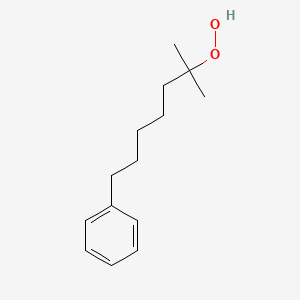
2-Methyl-7-phenylheptane-2-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-7-phenylheptane-2-peroxol is an organic compound characterized by the presence of a peroxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-phenylheptane-2-peroxol typically involves the reaction of 2-Methyl-7-phenylheptane with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of a hydroperoxide intermediate, which is then converted to the desired peroxol compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using hydrogen peroxide and suitable catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-7-phenylheptane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The peroxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-7-phenylheptane-2-peroxol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound’s oxidative properties make it useful in studying oxidative stress and related biological processes.
Industry: Used in the production of polymers, resins, and other industrial materials due to its reactive peroxide group.
Wirkmechanismus
The mechanism of action of 2-Methyl-7-phenylheptane-2-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, leading to oxidative modifications of biomolecules. The pathways involved include:
Oxidation of lipids: Leading to lipid peroxidation.
Oxidation of proteins: Resulting in protein carbonylation.
Oxidation of nucleic acids: Causing DNA damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-7-phenylheptane: Lacks the peroxide group, making it less reactive in oxidative processes.
2-Methyl-7-phenylheptane-2-ol: Contains a hydroxyl group instead of a peroxide group, leading to different chemical properties and reactivity.
Benzyl peroxide: Another peroxide compound with different structural features and reactivity.
Uniqueness
2-Methyl-7-phenylheptane-2-peroxol is unique due to its specific structure, which combines a phenyl group with a peroxide functional group. This combination imparts distinct oxidative properties, making it valuable in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
85981-57-3 |
|---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
(6-hydroperoxy-6-methylheptyl)benzene |
InChI |
InChI=1S/C14H22O2/c1-14(2,16-15)12-8-4-7-11-13-9-5-3-6-10-13/h3,5-6,9-10,15H,4,7-8,11-12H2,1-2H3 |
InChI-Schlüssel |
QTVVVHUAADOMQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCCCC1=CC=CC=C1)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


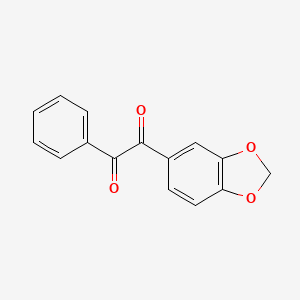
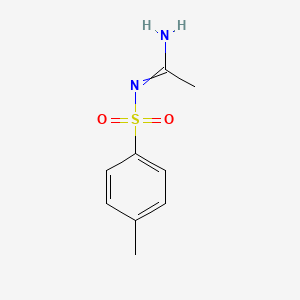
![Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate](/img/structure/B14423097.png)
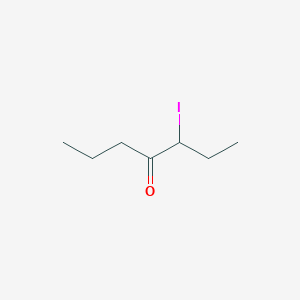
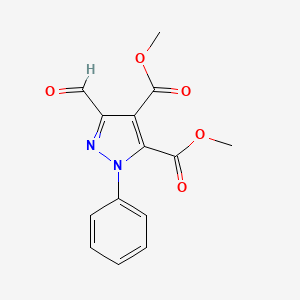

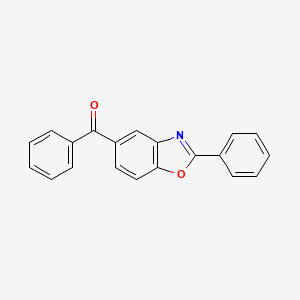
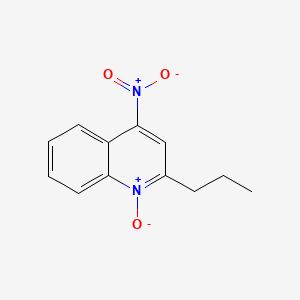
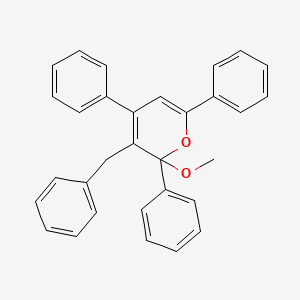

![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)
![3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene](/img/structure/B14423170.png)
![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)
